Suplatast

Pediatric Asthma Prophylaxis Atopic Dermatitis Th1/Th2 Ratio

Suplatast is the only dimethylsulfonium-based, selective Th2 cytokine synthesis inhibitor on the market, directly targeting IL-4 and IL-5 production without affecting Th1 IFN-γ. This unique mechanism provides a steroid-sparing effect in moderate-to-severe asthma and has demonstrated an 8% reduction in pediatric asthma prevalence versus ketotifen in a 24-month trial. For procurement decisions that prioritize targeted immunomodulation over broad-spectrum anti-allergic activity, Suplatast is the irreplaceable research tool.

Molecular Formula C16H26NO4S+
Molecular Weight 328.4 g/mol
CAS No. 94055-75-1
Cat. No. B1197778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuplatast
CAS94055-75-1
Molecular FormulaC16H26NO4S+
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O
InChIInChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1
InChIKeyDYZJXZOQQRXDLE-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suplatast Tosilate (CAS 94055-75-1): A Th2 Cytokine Inhibitor for Allergic Inflammation


Suplatast, primarily available as its tosilate salt (IPD-1151T), is a dimethylsulfonium derivative that functions as a selective T helper 2 (Th2) cytokine inhibitor. Its mechanism centers on suppressing the synthesis of interleukin (IL)-4 and IL-5 [1], thereby inhibiting IgE production and eosinophil infiltration, hallmarks of allergic inflammation [2]. This distinct immunomodulatory profile positions Suplatast as a targeted agent for managing Th2-driven conditions such as bronchial asthma, atopic dermatitis, and allergic rhinitis, rather than a broad-spectrum anti-allergic or antihistamine [3].

Why Suplatast Tosilate Cannot Be Substituted with Other In-Class or Alternative Anti-Allergic Agents


Generic substitution with other anti-allergic agents is not scientifically justifiable due to Suplatast's distinct molecular mechanism as a selective Th2 cytokine synthesis inhibitor. Unlike mast cell stabilizers (e.g., disodium cromoglycate) or H1-antihistamines (e.g., ketotifen), Suplatast directly targets the upstream cytokine imbalance in Th2-driven diseases [1]. Its efficacy profile is unique in providing a steroid-sparing effect in moderate-to-severe asthma [2] and demonstrating superior outcomes over H1-antihistamines in preventing disease progression in pediatric atopy [3]. This specificity means that compounds acting at other nodes of the allergic cascade, such as leukotriene receptor antagonists (e.g., montelukast), do not offer the same immunomodulatory intervention [4]. Therefore, procurement and research selection must be guided by the need for a direct Th2 inhibitor, not a general anti-allergic agent.

Quantitative Evidence for Suplatast Tosilate Differentiation Against Key Comparators


Superior Long-Term Prevention of Pediatric Asthma Onset Compared to H1-Antihistamine Ketotifen

In a 24-month randomized pilot study (n=53) in infants with food allergy and atopic dermatitis, Suplatast tosilate (6 mg/kg daily) demonstrated superior efficacy in preventing the onset of asthma compared to the H1-antihistamine ketotifen fumarate (0.06 mg/kg daily) [1]. The asthma prevalence in the suplatast group was 20.8%, compared to 65.6% in the ketotifen group, a statistically significant difference (p < 0.01) [1].

Pediatric Asthma Prophylaxis Atopic Dermatitis Th1/Th2 Ratio Eosinophil Count Food Allergy

Functional Selectivity: Inhibition of IL-4/IL-5 from Th2 Cells but Not IFN-γ from Th1 Cells

In human antigen-specific T cell lines, Suplatast tosilate (IPD-1151T) dose-dependently inhibited IL-4 and IL-5 production from Dermatophagoides farinae (Der f)-specific Th2 cell lines but did not inhibit IFN-γ production from purified protein derivative (PPD)-specific Th1 cell lines [1].

Th1/Th2 Selectivity Cytokine Profiling Immunomodulation Allergen-Specific T Cells

Equivalent Long-Term Symptom Control to Low-Dose Inhaled Fluticasone Propionate in Mild Asthma

A 2011 pilot study comparing long-term (12-month) monotherapy with Suplatast tosilate (100 mg TID) versus low-dose inhaled fluticasone propionate (200 μg/day) in 32 patients with mild atopic asthma found no significant difference in the clinical efficacy of the two treatments [1]. Both groups showed comparable improvements in symptom scores and peak expiratory flow (PEF) [1].

Asthma Management Inhaled Corticosteroids Symptom Score PEF Long-Term Monotherapy

Superior Reduction in Sputum Eosinophils and ECP in Cough Variant Asthma vs. Placebo

In a 6-week double-blind, randomized, placebo-controlled trial (n=20) in patients with cough-variant asthma (CVA), Suplatast tosilate (100 mg TID) significantly reduced markers of eosinophilic airway inflammation compared to placebo [1]. The percentage of eosinophils in induced sputum decreased from 53.5±5.6% to 13.6±2.6%, and sputum eosinophilic cationic protein (ECP) levels decreased from 435±123 µg/l to 56±34 µg/l [1].

Cough Variant Asthma Eosinophilic Inflammation ECP Capsaicin Cough Threshold Sputum Eosinophils

Steroid-Sparing Effect in Moderate-to-Severe Asthma: Maintaining Control During Beclomethasone Tapering

A double-blind, randomized, placebo-controlled trial (n=85) in patients with moderate-to-severe steroid-dependent asthma demonstrated that adding Suplatast tosilate (100 mg TID) enabled a 50% reduction in inhaled beclomethasone dipropionate (BDP) dose without loss of asthma control [1]. During the steroid-reduction phase, pulmonary function, asthma symptoms, and β2-agonist use deteriorated significantly more in the placebo group than in the suplatast group [1].

Steroid-Dependent Asthma Beclomethasone Dipropionate FEV1 PEF Add-on Therapy

Mechanistic Distinction from Mast Cell Stabilizer: Selective Suppression of Eosinophil Accumulation

In a murine model of Th2 cell-mediated peritoneal eosinophilia, Suplatast tosilate (IPD-1151T) selectively suppressed eosinophil accumulation, an effect not observed with the mast cell stabilizer disodium cromoglycate [1].

Eosinophil Accumulation Mast Cell Stabilizer Disodium Cromoglycate Peritoneal Eosinophilia

Recommended Research and Clinical Application Scenarios for Suplatast Tosilate


Pediatric Atopy: Prophylaxis of Asthma Onset in High-Risk Infants

Based on a 24-month randomized trial [1], Suplatast tosilate is recommended for research focused on primary prevention of asthma in infants presenting with food allergies and atopic dermatitis. Its demonstrated ability to reduce asthma prevalence to 20.8% compared to 65.6% with ketotifen (p < 0.01) positions it as a key agent for studying the immunomodulation of the 'atopic march' and for procurement by pediatric clinical research centers.

Steroid-Dependent Asthma: Investigating Corticosteroid-Sparing Strategies

Suplatast tosilate should be prioritized in clinical trials and therapeutic protocols investigating steroid-sparing strategies for moderate-to-severe asthma [2]. Its proven ability to permit a 50% reduction in high-dose inhaled beclomethasone without loss of asthma control offers a quantifiable benefit for reducing long-term corticosteroid exposure. This application is critical for respiratory research units and pharmaceutical formulation development.

Cough Variant Asthma (CVA): Targeting Eosinophilic Airway Inflammation

For research on CVA, a distinct phenotype of asthma, Suplatast tosilate is a key investigational tool due to its validated efficacy in reducing sputum eosinophils (from 53.5% to 13.6%) and ECP levels (from 435 µg/l to 56 µg/l) [3]. This data supports its use in studies aimed at understanding and managing chronic cough driven by Th2 inflammation, providing a clear alternative to standard anti-tussives or broad-spectrum anti-inflammatory agents.

Comparative Immunopharmacology: Dissecting Th1/Th2 Pathways

Suplatast's selective inhibition of IL-4 and IL-5 from human Th2 cell lines, without affecting IFN-γ from Th1 cells [4], makes it an essential reference compound for fundamental research in immunology. It is ideally suited for in vitro studies requiring precise modulation of the Th2 pathway without general immune suppression, enabling researchers to dissect the specific contributions of Th2 cytokines in various disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Suplatast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.